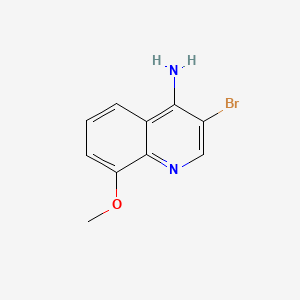

4-Amino-3-bromo-8-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3-bromo-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H9BrN2O and a molecular weight of 253.10 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of 8-methoxyquinoline. The resulting 3-bromo-8-methoxyquinoline is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-bromo-8-methoxyquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include nitro derivatives or fully reduced amines.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Applications De Recherche Scientifique

4-Amino-3-bromo-8-methoxyquinoline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 4-Amino-3-bromo-8-methoxyquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary but often include key proteins involved in cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

- 4-Amino-7-methoxyquinoline

- 4-Amino-6-methoxyquinoline

- 3-Bromo-4-hydroxy-8-methoxyquinoline

- 4-Bromo-8-methoxyquinoline

Comparison: 4-Amino-3-bromo-8-methoxyquinoline is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. For example, the presence of both an amino group and a bromine atom allows for diverse chemical modifications and potential biological interactions .

Activité Biologique

4-Amino-3-bromo-8-methoxyquinoline is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C10H9BrN2O

- Molecular Weight : Approximately 251.1 g/mol

- Functional Groups : An amino group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 8-position of the quinoline ring.

Synthesis Methods

The synthesis of this compound typically involves established methods such as:

- Gould–Jacob Method

- Friedländer Reaction

- Skraup Synthesis

These methods involve cyclization reactions to form the quinoline structure, often utilizing reagents like bromine or N-bromosuccinimide for bromination and sodium borohydride for reduction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

- Inhibition of Carbonic Anhydrase IX (CA IX) : The compound acts as an inhibitor of CA IX, an enzyme overexpressed in various tumors. Inhibition leads to disrupted pH regulation in cancer cells, reducing their proliferation and inducing apoptosis.

- Cell Viability Assays : Studies using cancer cell lines (breast, lung, colon) demonstrated that the compound inhibits cell growth in a dose-dependent manner. Concentrations ranging from 1.52 μM to 6.31 μM were effective against these cell lines.

- Mechanism of Action : The compound's action involves interference with critical cellular pathways related to metabolism and signaling, particularly those governing apoptosis and angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:

- Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics .

Study on Anticancer Activity

A study published in Medicinal Chemistry evaluated the efficacy of this compound on HeLa cells (cervical cancer) and found that it significantly reduced cell viability at concentrations above 5 μM. The mechanism was linked to apoptosis induction through caspase activation pathways .

Study on Antimicrobial Properties

In a comparative study on antimicrobial efficacy against multi-drug resistant strains, this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15 μg/mL against Staphylococcus aureus, indicating its potential utility in treating resistant infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives has revealed that modifications to the bromine and amino groups can significantly influence biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-3-chloro-8-methoxyquinoline | Chlorine instead of bromine | Different anticancer profile |

| 5-Amino-3-bromo-8-methoxyquinoline | Amino group at the 5-position | Varying pharmacological properties |

| 6-Methoxyquinoline | Lacks bromine and amino groups | Simpler scaffold for further modifications |

These insights guide future modifications aimed at enhancing potency and selectivity against specific targets.

Propriétés

IUPAC Name |

3-bromo-8-methoxyquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNXCMCFQYSLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672740 |

Source

|

| Record name | 3-Bromo-8-methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210642-96-8 |

Source

|

| Record name | 3-Bromo-8-methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.